molecular formula C8H10O2S B132890 2,5-Dimethoxythiophenol CAS No. 1483-27-8

2,5-Dimethoxythiophenol

Cat. No.: B132890
CAS No.: 1483-27-8
M. Wt: 170.23 g/mol
InChI Key: SESUUAOAUZDHHP-UHFFFAOYSA-N
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Description

2,5-Dimethoxythiophenol, also known as 2,5-Dimethoxybenzenethiol, is an organic compound with the molecular formula C8H10O2S. It is characterized by the presence of two methoxy groups (-OCH3) attached to a benzene ring, along with a thiol group (-SH). This compound is primarily used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2,5-Dimethoxythiophenol has a wide range of applications in scientific research:

Safety and Hazards

2,5-Dimethoxythiophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxythiophenol can be synthesized through several methods. One common approach involves the s-alkylation of this compound with alkyl halides such as pentyl bromide and heptyl bromide . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the thiol group.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiolate anions (R-S^-).

    Substitution: Alkylated or arylated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxythiophenol is primarily related to its thiol group. The thiol group can undergo nucleophilic attack on electrophilic centers, forming covalent bonds with target molecules. This property is exploited in enzyme inhibition studies, where this compound can inhibit enzymes by forming covalent bonds with active site cysteine residues. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness of 2,5-Dimethoxythiophenol: The presence of both methoxy and thiol groups in this compound provides a unique combination of reactivity and functionality. The methoxy groups enhance its solubility and electron-donating properties, while the thiol group offers nucleophilic reactivity. This makes this compound a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUUAOAUZDHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333873
Record name 2,5-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-27-8
Record name 2,5-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHOXYTHIOPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

16 g of 2,5-dimethoxybenzene-sulphonyl chloride are dissolved in 100 ml of THF, while stirring, and a mixture of 20 ml of concentrated H2SO4 and 60 ml of water is then added, followed by 25 g of zinc dust, added in portions at 50°-55° and stirring is continued overnight at 20°. The THF is then stripped off and the mixture is worked up with water and methylene chloride to give 2,5-dimethoxythiophenol, b.p. 106°-108°/0.3 mm.
Quantity
16 g
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reactant
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100 mL
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20 mL
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60 mL
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0 (± 1) mol
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reactant
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25 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,5-Dimethoxythiophenol synthesized?

A2: A detailed synthesis route for this compound is outlined in one of the research papers. [] This method utilizes 2,5-dimethoxybenzenesulfonyl chloride as the starting material and proceeds through a multi-step reaction sequence involving reduction, condensation, and oxidation steps. This specific synthetic route provides insights into the production of this compound, potentially for research purposes or as a building block for more complex molecules.

Q2: What are the potential future research directions for this compound?

A3: Given its presence in a plant with medicinal properties, further investigation into the biological activity of this compound is warranted. [] Research focusing on its isolation, purification, and potential pharmacological effects could be valuable. Additionally, exploring its potential as a synthon for more complex molecules, especially in medicinal chemistry, could be a promising avenue. []

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